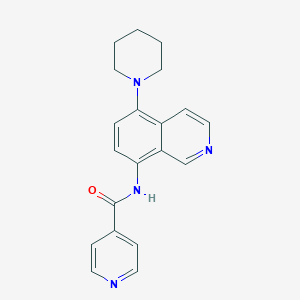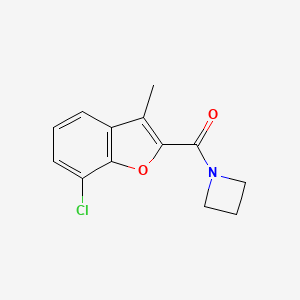
N-(5-piperidin-1-ylisoquinolin-8-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-piperidin-1-ylisoquinolin-8-yl)pyridine-4-carboxamide, commonly known as PIP4Kγi, is a small molecule inhibitor that targets the PIP4Kγ enzyme. This enzyme plays a crucial role in the regulation of cellular signaling pathways and has been implicated in various diseases, including cancer and inflammation.
科学研究应用
PIP4Kγi has been extensively studied for its potential therapeutic applications. In cancer research, PIP4Kγi has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to sensitize cancer cells to chemotherapy and radiotherapy. In addition, PIP4Kγi has been investigated as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
作用机制
PIP4Kγi targets the PIP4Kγ enzyme, which is involved in the regulation of phosphoinositide signaling pathways. By inhibiting this enzyme, PIP4Kγi disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule. This disruption leads to downstream effects on various cellular processes, including cell proliferation, apoptosis, and migration.
Biochemical and Physiological Effects:
Studies have shown that PIP4Kγi can induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, PIP4Kγi has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the advantages of PIP4Kγi is its specificity for the PIP4Kγ enzyme, which minimizes off-target effects. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the compound has a short half-life in vivo, which may limit its therapeutic potential.
未来方向
Future research on PIP4Kγi could focus on several areas. First, the development of more potent and selective inhibitors could improve the compound's therapeutic potential. Second, the use of PIP4Kγi in combination with other therapies, such as chemotherapy and immunotherapy, could enhance its efficacy. Finally, the investigation of PIP4Kγi in other disease models, such as neurodegenerative diseases and viral infections, could expand its potential applications.
Conclusion:
PIP4Kγi is a small molecule inhibitor that targets the PIP4Kγ enzyme and has potential therapeutic applications in cancer and inflammatory diseases. The compound's mechanism of action involves the disruption of phosphoinositide signaling pathways, leading to downstream effects on cellular processes. While PIP4Kγi has advantages such as specificity and low off-target effects, its limited solubility and short half-life may limit its use in certain experiments. Future research could focus on developing more potent and selective inhibitors, investigating the use of PIP4Kγi in combination with other therapies, and exploring its potential applications in other disease models.
合成方法
The synthesis of PIP4Kγi has been reported in several studies. One of the most common methods involves the reaction of 8-bromoisoquinoline with 1-(piperidin-1-yl)pyridin-4-amine in the presence of a palladium catalyst. This reaction yields N-(5-piperidin-1-ylisoquinolin-8-yl)pyridine-4-carboxamide as the final product. The purity of the compound can be improved by recrystallization or column chromatography.
属性
IUPAC Name |
N-(5-piperidin-1-ylisoquinolin-8-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(15-6-9-21-10-7-15)23-18-4-5-19(24-12-2-1-3-13-24)16-8-11-22-14-17(16)18/h4-11,14H,1-3,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMGSRBEHOYHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-piperidin-1-ylisoquinolin-8-yl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)


![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)



![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)